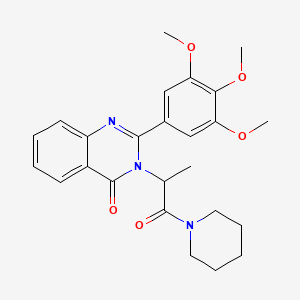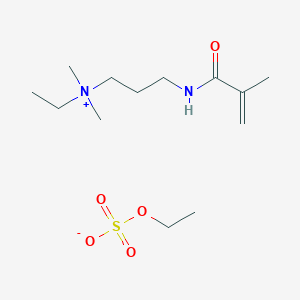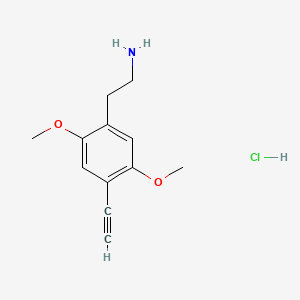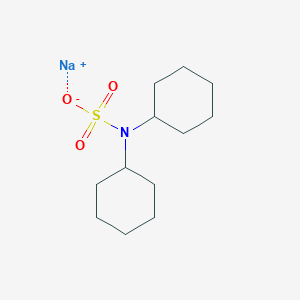
Sodium dicyclohexylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dicyclohexylsulfamate is a chemical compound with the molecular formula C₁₂H₂₂NNaO₃S. It is known for its unique structure, which includes two cyclohexyl groups attached to a sulfamate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium dicyclohexylsulfamate can be synthesized through the reaction of dicyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving dicyclohexylamine in an appropriate solvent.
- Adding sulfamic acid to the solution.
- Introducing sodium hydroxide to neutralize the mixture and form the sodium salt.
- Isolating the product through crystallization or other purification methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dicyclohexylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfamates.
Wissenschaftliche Forschungsanwendungen
Sodium dicyclohexylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium dicyclohexylsulfamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The sulfamate group can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Sodium cyclamate: Another sulfamate compound used as a sweetener.
Sodium sulfamate: A simpler sulfamate compound with different applications.
Comparison: Sodium dicyclohexylsulfamate is unique due to its two cyclohexyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler sulfamate compounds like sodium cyclamate and sodium sulfamate, which lack these bulky substituents and therefore have different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
114723-27-2 |
|---|---|
Molekularformel |
C12H22NNaO3S |
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
sodium;N,N-dicyclohexylsulfamate |
InChI |
InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
UXDIHPFDYZHZPL-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


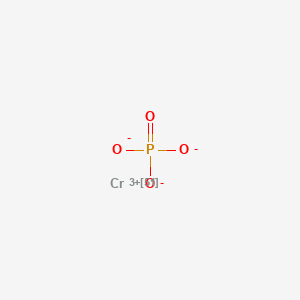
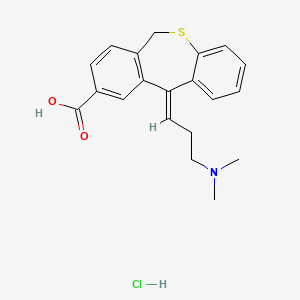


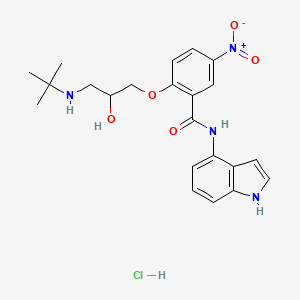


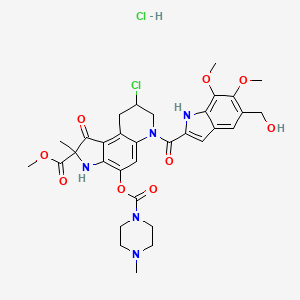
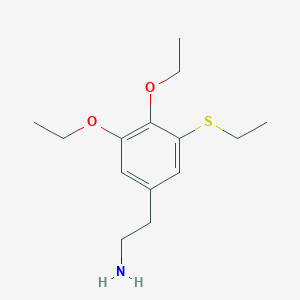
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

